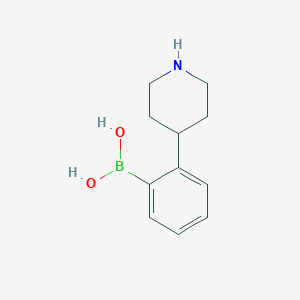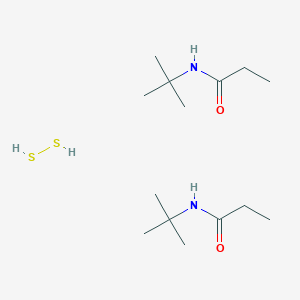
6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by its unique structure, which includes a quinoxalinone core with a chlorine atom at the 6th position and a phenyl group at the 4th position. Quinoxalinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-trichloroacetamidobenzophenone with primary alkylamines in dimethyl sulfoxide (DMSO). This reaction proceeds through base-catalyzed and/or thermal cyclization, resulting in the formation of the desired quinoxalinone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalinone derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalinone derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Quinoxaline: A parent compound with a similar core structure but lacking the chlorine and phenyl substitutions.
2(1H)-Quinoxalinone: Another derivative with different substituents at various positions.
Uniqueness
6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
159820-34-5 |
|---|---|
分子式 |
C14H11ClN2O |
分子量 |
258.70 g/mol |
IUPAC名 |
6-chloro-4-phenyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C14H11ClN2O/c15-10-6-7-12-13(8-10)17(9-14(18)16-12)11-4-2-1-3-5-11/h1-8H,9H2,(H,16,18) |
InChIキー |
CFGYWNFEERVMQO-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(N1C3=CC=CC=C3)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane](/img/structure/B14067978.png)



![1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14067998.png)

![2-[(4-Iodophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068007.png)







